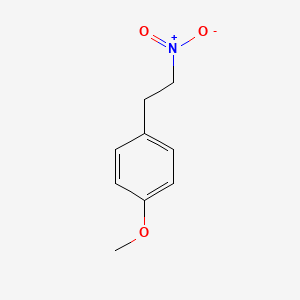
1-Methoxy-4-(2-nitroethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 1-Methoxy-4-(2-nitroethyl)benzene, such as 1,4-Bis-(α-cyano-4-methoxystyryl)benzene, is typically achieved through reactions like the Knoevenagel reaction, indicating a general approach for creating complex molecules with methoxy and nitroethyl groups on a benzene ring (Loewe & Weder, 2002).
Molecular Structure Analysis
Studies on similar molecules demonstrate the significance of molecular structure analysis, such as σ(C-Se)-π hyperconjugation effects in compounds with electron-rich and electron-deficient aromatic rings, suggesting that the structure of this compound may allow for unique electronic interactions (White & Blanc, 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from related studies. For instance, the Claisen–Schmidt condensation used to prepare compounds like 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one highlights potential reactions involving methoxy and nitro groups attached to benzene rings (Guo et al., 2009).
Physical Properties Analysis
The physical properties of molecules similar to this compound, such as crystalline structure and intermolecular interactions, are crucial for understanding their behavior in various conditions. For example, the crystal structure analysis of butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate provides insights into how substituents like methoxy and nitro groups influence molecular geometry and hydrogen bonding (Diana et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be examined through the synthesis and behavior of structurally related compounds. The preparation of 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring reveals how functional groups affect the chemical properties and potential applications of these molecules (Nakamura, Uchiyama, & Ohwada, 2003).
Aplicaciones Científicas De Investigación
Structural Studies : The structures of derivatives like 1-methoxy-4-[(phenylselanyl)methyl]benzene have been determined, showing conformations that allow for σ(C-Se)-π hyperconjugation. However, these studies suggest that the effects of such hyperconjugation are not strong enough to be manifested in measurable differences in structural parameters (White & Blanc, 2014).
Natural Product Research : (2-Nitroethyl)benzene, a close relative of 1-Methoxy-4-(2-nitroethyl)benzene, has been identified as a major component of the flower scent of the Japanese loquat Eriobotrya japonica, indicating the role of such compounds in the natural fragrance of plants (Kuwahara et al., 2014).
Biochemical Applications : Compounds structurally similar to this compound, like 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate sodium salt, have been synthesized for use as chromogenic indicators for NADH as well as cell viability in biochemical assays (Ishiyama et al., 1997).
Cationic Polymerization : Derivatives like 1,4-Bis(1-methoxy-1-methylethyl)benzene, a novel generation of inifers (initiator/transfer agents for cationic polymerizations), have shown unique behavior in activation needing an excess of BCl3, illustrating the potential of such compounds in polymer chemistry (Dittmer et al., 1992).
Organometallic Chemistry : Studies involving organomercury compounds, prepared by mercuration of compounds like 1-methoxy-2-nitrobenzene, have contributed to understanding mercury-mercury spin-spin coupling in organomercury compounds, an essential aspect of organometallic chemistry (Deacon et al., 1984; 1986).
Propiedades
IUPAC Name |
1-methoxy-4-(2-nitroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXIIWYHEHONRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333178 | |
| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31236-71-2 | |
| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

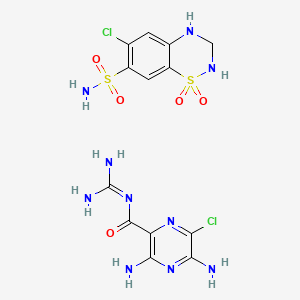
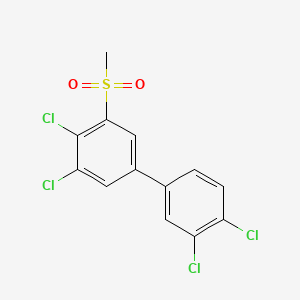
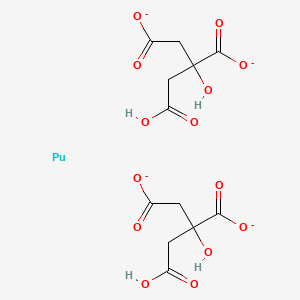

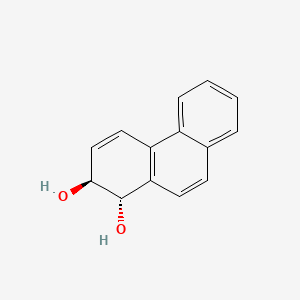

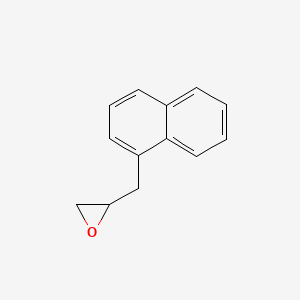
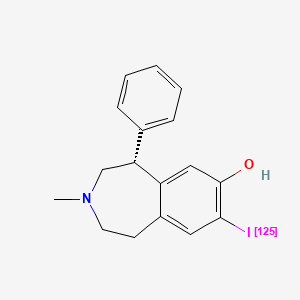
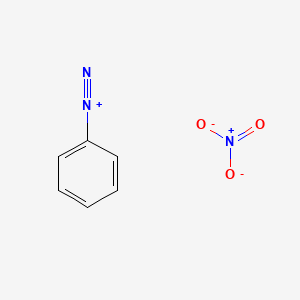



![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
